Ceftibuten hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWTVBYDDFPFAF-DKOGRLLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118081-34-8 | |
| Record name | Ceftibuten dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFTIBUTEN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Molecular Interactions of Ceftibuten Dihydrate
Inhibition of Bacterial Cell Wall Synthesis
The fundamental mechanism of ceftibuten (B193870) dihydrate involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. patsnap.compatsnap.com By targeting this process, the antibiotic effectively weakens the bacterial cell, rendering it susceptible to osmotic pressure and lysis. patsnap.comdiscofinechem.com
Penicillin-Binding Protein (PBP) Binding Dynamics
Ceftibuten's bactericidal action is initiated by its binding to specific penicillin-binding proteins (PBPs), which are transpeptidases essential for the final steps of peptidoglycan assembly. bocsci.comtoku-e.com This binding is a covalent and irreversible reaction that inactivates the enzyme. wikipedia.org
Research indicates that ceftibuten has a high affinity for several key PBPs. droracle.ainih.gov Notably, it shows a particular affinity for PBP-3, which is a primary target for many cephalosporins. labscoop.comnih.gov In Escherichia coli, ceftibuten has been shown to bind to PBP-1A and PBP-1B as well. drugbank.com The affinity for these specific PBPs can vary between different bacterial species. For instance, in Haemophilus influenzae, PBPs 2, 4, and 5 appear to have high affinities for ceftibuten. asm.org This targeted binding to multiple essential PBPs contributes to its potent antibacterial activity. nih.gov
Table 1: Penicillin-Binding Protein (PBP) Targets of Ceftibuten Dihydrate
| Target Protein | Organism | Role of Protein |
|---|---|---|
| Penicillin-binding protein 1A | Escherichia coli (strain K12) | Peptidoglycan synthesis drugbank.comdrugbank.com |
| Penicillin-binding protein 1B | Escherichia coli (strain K12) | Peptidoglycan synthesis drugbank.comdrugbank.com |
| Penicillin-binding protein 3 (FtsI) | Escherichia coli (strain K12) | Peptidoglycan D,D-transpeptidase activity, cell division drugbank.combionity.com |
| Penicillin-binding proteins 2, 4, and 5 | Haemophilus influenzae | Cell wall synthesis, transpeptidase activity asm.org |
The binding of ceftibuten to PBPs directly obstructs their enzymatic activity, which is the cross-linking of peptidoglycan chains. patsnap.comtoku-e.com This transpeptidation step is crucial for forming the rigid, three-dimensional structure of the bacterial cell wall. By inhibiting this process, ceftibuten prevents the formation of these essential cross-links, leading to a structurally deficient and weakened cell wall. discofinechem.comtoku-e.com
Cell Lysis Induction Mechanisms
The inhibition of peptidoglycan synthesis and the resulting weakened cell wall make the bacterium unable to withstand its internal osmotic pressure. This imbalance ultimately leads to cell lysis and death. patsnap.comdiscofinechem.com The process is further aided by the activity of bacterial cell wall autolytic enzymes, such as autolysins, which continue to break down the cell wall while its synthesis is inhibited. bocsci.comdrugbank.com
Beta-Lactamase Stability
A significant feature of ceftibuten is its high degree of stability in the presence of many beta-lactamase enzymes. patsnap.comdroracle.ai These enzymes are produced by bacteria and can inactivate beta-lactam antibiotics by hydrolyzing their characteristic beta-lactam ring. patsnap.com
Stability Against Plasmid-Mediated Beta-Lactamases (Penicillinase, Cephalosporinase)
Ceftibuten demonstrates notable stability against a wide range of common plasmid-mediated beta-lactamases, including both penicillinases and cephalosporinases. bocsci.comfda.gov This stability is attributed to the presence of a carboxyethylidene moiety at position 7 of the β-acyl side chain, which provides resistance to hydrolysis. nih.gov Studies have shown ceftibuten to be stable against common plasmid-mediated beta-lactamases such as CARB-2, OXA-1, and TEM-1. nih.gov However, it is not stable against chromosomally-mediated cephalosporinases produced by organisms like Enterobacter, Citrobacter, and Serratia. fda.govwikidoc.org
Table 2: Stability of Ceftibuten Against Various Beta-Lactamases
| Beta-Lactamase Type | Stability of Ceftibuten | Reference |
|---|---|---|
| Plasmid-Mediated (e.g., TEM-1, SHV, OXA) | Generally Stable | nih.govasm.org |
| Chromosomally-Mediated (e.g., AmpC) | Not Stable in some species (e.g., Enterobacter, Citrobacter) | fda.govwikidoc.org |
Limitations Against Chromosomally-Mediated Cephalosporinases (e.g., Bacteroides, Citrobacter, Enterobacter, Morganella, Serratia Species)
Ceftibuten's efficacy is significantly diminished against certain Gram-negative bacteria that produce chromosomally-mediated cephalosporinases, also known as AmpC β-lactamases. pediatriconcall.comrxlist.com These enzymes are capable of hydrolyzing ceftibuten, rendering it inactive. nih.govoup.com Key organisms that exhibit this resistance mechanism include species of Bacteroides, Citrobacter, Enterobacter, Morganella, and Serratia. pediatriconcall.comrxlist.com
The production of AmpC β-lactamases can be inducible, meaning it is triggered or increased in the presence of certain β-lactam antibiotics. researchgate.net For some species, such as Enterobacter cloacae, Klebsiella aerogenes (formerly Enterobacter aerogenes), and Citrobacter freundii, there is a high risk of AmpC induction when treated with third-generation cephalosporins, which can lead to clinical failure even if the initial isolate appears susceptible. jwatch.orgpeacehealth.org Other species like Serratia marcescens and Morganella morganii also possess chromosomal AmpC β-lactamases, but the frequency of clinically relevant induction is considered lower. peacehealth.org
Research Findings on Ceftibuten's Limitations:
Bacteroides: Bacteroides fragilis is known to produce β-lactamases that confer resistance to many cephalosporins, including ceftibuten. ndmctsgh.edu.twnih.gov Studies have shown high rates of resistance to various β-lactams in B. fragilis isolates. nih.govmdpi.com
Citrobacter and Enterobacter: Research has demonstrated that ceftibuten is less effective against Citrobacter freundii and Enterobacter cloacae. asm.org In one study, the chromosomal class C β-lactamase from Enterobacter cloacae 908R showed a high catalytic efficiency (kcat value of 21 s⁻¹) for hydrolyzing ceftibuten. nih.gov This high level of enzymatic activity contributes to the resistance observed in these species. nih.gov
Morganella and Serratia: While ceftibuten may show some activity against certain strains, resistance is a significant concern. More than 15% of strains of Morganella morganii and Serratia marcescens have been found to be resistant to ceftibuten. nih.gov The AmpC β-lactamase produced by S. marcescens contributes to its intrinsic resistance to several cephalosporins. researchgate.netmdpi.com Kinetic studies have shown poor activity of the AmpC enzyme from Morganella morganii in hydrolyzing ceftibuten, suggesting other resistance mechanisms may also be at play. nih.gov
The following table summarizes the in vitro activity of ceftibuten against several of these challenging pathogens, as indicated by Minimum Inhibitory Concentration (MIC) values. A higher MIC value indicates greater resistance.
| Bacterium | Ceftibuten MIC50 (µg/mL) | Ceftibuten MIC90 (µg/mL) | Percentage of Resistant Strains (>16 µg/mL) |
| Citrobacter freundii | >8.0 asm.org | >8.0 asm.org | >15% nih.gov |
| Enterobacter cloacae | >8.0 asm.org | >8.0 asm.org | >15% nih.gov |
| Enterobacter aerogenes | - | >8.0 asm.org | >15% nih.gov |
| Morganella morganii | - | - | >15% nih.gov |
| Serratia marcescens | - | >8.0 asm.org | >15% nih.gov |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Another study provided further data on the kinetic interactions between ceftibuten and a chromosomal class C β-lactamase from Enterobacter cloacae.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Enterobacter cloacae 908R | Ceftibuten | - | 21 nih.gov | - |
Km is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum. kcat is the turnover number, representing the number of substrate molecules each enzyme site converts to product per unit time.
This inherent resistance mediated by chromosomal cephalosporinases underscores the limitations of ceftibuten monotherapy against infections caused by these specific bacterial species.
Antimicrobial Spectrum and in Vitro Susceptibility Studies of Ceftibuten Dihydrate
Activity Against Gram-Positive Aerobes
Ceftibuten (B193870) exhibits activity against select Gram-positive aerobes, notably Streptococcus pneumoniae and Streptococcus pyogenes. droracle.ainih.gov
Streptococcus pneumoniae (Penicillin-Susceptible Strains)
Ceftibuten has shown activity against penicillin-susceptible strains of Streptococcus pneumoniae. nih.govnih.gov However, its activity is reduced against strains with decreased susceptibility to penicillin. oup.com Studies have reported varying MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates). For penicillin-susceptible S. pneumoniae, reported MIC90 values for ceftibuten range from 4 µg/mL to 16 mg/L. nih.govdrugbank.comcaymanchem.com One study noted a reduced activity against S. pneumoniae with an MIC90 of 16 micrograms/ml. nih.gov Another study found that for penicillin-susceptible strains, the ceftriaxone (B1232239) MIC90 was 0.06 μg/ml, while for penicillin-resistant strains, the ceftriaxone MIC90 was 4.0 μg/ml. asm.org It is important to note that pneumococcal isolates susceptible to penicillin (MIC ≤0.06 µg/mL) can be considered susceptible to ceftibuten for approved indications. fda.gov
Table 1: In Vitro Activity of Ceftibuten Against Streptococcus pneumoniae (Penicillin-Susceptible)
| MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|
| 4 | 8 guidetoimmunopharmacology.org |
| 4 | 16 oup.com |
| 4 | 4 caymanchem.com |
Streptococcus pyogenes
Ceftibuten has demonstrated good in vitro activity against Streptococcus pyogenes (Group A Streptococcus). nih.govnih.gov Research indicates that ceftibuten is among the most active oral cephalosporins against this organism. karger.comnih.gov The MIC90 for ceftibuten against S. pyogenes has been reported to be 0.5 µg/mL. guidetoimmunopharmacology.org In a Spanish study, all tested strains of S. pyogenes were susceptible to ceftibuten, with an MIC90 of 1 mg/L. seq.es Another study confirmed the excellent in vitro activity of all tested β-lactams, including ceftibuten, against S. pyogenes. oup.com
**Table 2: In Vitro Activity of Ceftibuten Against *Streptococcus pyogenes***
| MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|
| ≤0.06 | 0.5 guidetoimmunopharmacology.org |
| 1 | 1 seq.es |
Activity Against Gram-Negative Aerobes
Ceftibuten is particularly potent against a wide range of Gram-negative aerobic bacteria, including many common respiratory and urinary tract pathogens. nih.govindianpediatrics.net
Haemophilus influenzae (Including Beta-Lactamase-Producing Strains)
Ceftibuten is highly active against Haemophilus influenzae, including strains that produce beta-lactamase. nih.govnih.govasm.org Numerous studies have confirmed its potent activity, with reported MIC90 values being consistently low. guidetoimmunopharmacology.orgasm.orgguidetopharmacology.org The MIC90 for ceftibuten against H. influenzae is often reported as ≤0.06 µg/mL to 0.13 µg/mL. nih.govguidetoimmunopharmacology.orgasm.orgguidetopharmacology.org Its activity is generally equivalent to or greater than other oral cephalosporins. nih.gov Studies in Spain have also shown similar MICs for both beta-lactamase producing and non-producing strains. researchgate.net
**Table 3: In Vitro Activity of Ceftibuten Against *Haemophilus influenzae***
| Strain Type | MIC90 (µg/mL) |
|---|---|
| All strains | ≤0.06 guidetoimmunopharmacology.orgasm.orgasm.orgguidetopharmacology.org |
| Beta-lactamase positive & negative | ≤0.25 nih.gov |
| Clinical Isolates | 0.13 nih.gov |
Moraxella catarrhalis (Including Beta-Lactamase-Producing Strains)
Ceftibuten demonstrates good activity against Moraxella catarrhalis, including beta-lactamase-producing strains. nih.govnih.govasm.org The MIC90 of ceftibuten for M. catarrhalis has been reported in the range of 0.25 to 4 µg/mL. nih.govnih.gov One study from Croatia found that all tested strains of M. catarrhalis were susceptible to ceftibuten, with an MIC90 of 1 mg/L. srce.hr Another study reported an MIC90 of 4.0 micrograms/ml. nih.gov
**Table 4: In Vitro Activity of Ceftibuten Against *Moraxella catarrhalis***
| MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|
| 0.12 | 1 srce.hr |
| 0.25 | 4 nih.gov |
| Not Specified | 4 nih.gov |
Enterobacteriaceae
Ceftibuten is recognized for its high potency against members of the Enterobacteriaceae family. nih.govnih.gov It is often considered one of the most active oral beta-lactams against this group of bacteria. asm.orgasm.orgnih.gov Ceftibuten has shown excellent activity against common uropathogens like Escherichia coli, Klebsiella spp., and Proteus mirabilis, with MIC90 values often ≤0.25 mg/L. bocsci.com The drug is also effective against enteritis-causing bacteria such as Salmonella, Shigella, and Yersinia, with MIC50 values typically at or below 0.13 µg/mL. nih.gov However, some species, including Citrobacter freundii, Enterobacter aerogenes, Enterobacter cloacae, Morganella morganii, and Serratia marcescens, may exhibit higher rates of resistance. nih.gov The addition of beta-lactamase inhibitors like avibactam (B1665839) or ledaborbactam (B3324388) can significantly enhance the activity of ceftibuten against resistant Enterobacterales strains. asm.orgasm.orgvenatorx.comvenatorx.comasm.org
**Table 5: In Vitro Activity of Ceftibuten Against Select *Enterobacteriaceae***
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Escherichia coli | 0.015 - 8 toku-e.com | ≤0.13 nih.gov | 0.25/0.5 bocsci.com |
| Klebsiella spp. | Not Specified | Not Specified | ≤0.25 bocsci.com |
| Proteus mirabilis | Not Specified | Not Specified | ≤0.25 bocsci.com |
| Salmonella spp. | Not Specified | ≤0.13 nih.gov | Not Specified |
| Shigella spp. | Not Specified | ≤0.13 nih.gov | Not Specified |
| Yersinia enterocolitica | Not Specified | ≤0.13 nih.gov | Not Specified |
Evaluated Inactivity Against Specific Bacterial Genera and Species
In vitro studies have demonstrated that ceftibuten lacks clinically significant activity against a range of bacterial species. This inherent resistance has been noted across several distinct genera.
Acinetobacter Species
Acinetobacter species have consistently shown significant resistance to ceftibuten. Early research identified Acinetobacter anitratus as being refractory to inhibition by ceftibuten, with Minimum Inhibitory Concentrations (MICs) required to inhibit 90% of isolates (MIC90) recorded as being greater than 16 µg/mL asm.org.
Further studies have substantiated these findings. In an analysis of 18 clinical isolates of Acinetobacter calcoaceticus, seven of the isolates (approximately 39%) demonstrated MIC values of at least 32 mg/L, indicating a high level of resistance nih.gov. The general inactivity of ceftibuten against Acinetobacter species is also noted in prescribing information, which lists the genus as being intrinsically resistant fda.govfda.gov.
Table 1: In Vitro Activity of Ceftibuten Against Acinetobacter Species
| Bacterial Species | Number of Isolates | MIC Range (mg/L) | MIC90 (µg/mL) | Reference |
| Acinetobacter anitratus | Not Specified | Not Specified | >16 | asm.org |
| Acinetobacter calcoaceticus | 18 | ≥32 for 7 isolates | Not Reported | nih.gov |
Bordetella Species
Ceftibuten has been shown to be largely inactive against both Bordetella pertussis, the primary causative agent of whooping cough, and Bordetella parapertussis. In a comparative study of several oral cephalosporins, ceftibuten was found to be one of the least active agents against these organisms.
The study determined the MIC90 of ceftibuten for B. pertussis to be 128 µg/mL. For B. parapertussis, the MIC90 was even higher, at >128 µg/mL, indicating a profound lack of activity fda.govszu.gov.czeucast.org. Based on these high MIC values, it has been concluded that newer oral cephalosporins, including ceftibuten, are unlikely to be effective in the treatment of pertussis fda.govszu.gov.czeucast.org.
Table 2: In Vitro Activity of Ceftibuten Against Bordetella Species
| Bacterial Species | Number of Isolates | MIC90 (µg/mL) | Reference |
| Bordetella pertussis | Not Specified | 128 | fda.govszu.gov.czeucast.org |
| Bordetella parapertussis | Not Specified | >128 | fda.govszu.gov.czeucast.org |
Campylobacter Species
While ceftibuten demonstrates some activity against members of the Enterobacteriaceae family, it is notably less effective against Campylobacter species. In vitro studies focusing on enteric pathogens have revealed that higher concentrations of ceftibuten are required to inhibit the growth of Campylobacter jejuni.
One significant study reported the MIC90 of ceftibuten against C. jejuni to be 16 µg/mL europa.euepo.orgdergipark.org.tr. This level of activity is considerably lower than that observed for more susceptible organisms and has led to the general classification of Campylobacter as a genus against which ceftibuten is inactive fda.gov.
Table 3: In Vitro Activity of Ceftibuten Against Campylobacter Species
| Bacterial Species | Number of Isolates | MIC90 (µg/mL) | Reference |
| Campylobacter jejuni | Not Specified | 16 | europa.euepo.orgdergipark.org.tr |
Enterobacter Species
Certain species within the Enterobacter genus are characterized by their resistance to ceftibuten. Specifically, Enterobacter aerogenes and Enterobacter cloacae have been identified as having a higher proportion of resistant strains, with MIC values exceeding 16 µg/mL nih.gov. The resistance of these species is often attributed to the production of chromosomally-mediated cephalosporinases, enzymes that can inactivate ceftibuten fda.gov.
In a study evaluating ceftibuten against a range of Gram-negative bacilli, 13 out of 52 Enterobacter spp. isolates (25%) had MICs of at least 32 mg/L nih.gov. More recent research has shown that while ceftibuten alone has an MIC90 of >32 µg/mL against Enterobacteriaceae, this can be lowered when combined with a β-lactamase inhibitor asm.org. For the Enterobacter cloacae complex specifically, the MIC90 of ceftibuten in combination with ledaborbactam was 4 µg/mL researchgate.net.
Table 4: In Vitro Activity of Ceftibuten Against Enterobacter Species
| Bacterial Species | Number of Isolates | MIC Value (mg/L or µg/mL) | Reference |
| Enterobacter spp. | 52 | ≥32 mg/L for 13 isolates | nih.gov |
| Enterobacter aerogenes | Not Specified | >16 µg/mL (Resistant Strains) | nih.gov |
| Enterobacter cloacae | Not Specified | >16 µg/mL (Resistant Strains) | nih.gov |
| Enterobacteriaceae | Not Specified | MIC90 >32 µg/mL (Ceftibuten alone) | asm.org |
| Enterobacter cloacae complex | Not Specified | MIC90 4 µg/mL (with ledaborbactam) | researchgate.net |
Enterococcus Species
The genus Enterococcus is broadly considered to be resistant to the activity of ceftibuten. Microbiological data consistently indicate that enterococci, including species such as Enterococcus faecalis and Enterococcus faecium, are not susceptible to this cephalosporin (B10832234) nih.govfda.gov.
In comprehensive reviews of ceftibuten's antimicrobial spectrum, Enterococcus spp. are listed among the bacteria that are generally resistant, with MIC90 values reported to be greater than 16 µg/mL asm.org. This intrinsic resistance means that ceftibuten is not a viable agent for treating infections caused by these organisms. While detailed MIC distribution data for ceftibuten against Enterococcus species from major surveillance programs are lacking, the consensus from available literature and prescribing information confirms its inactivity nih.govfda.goveucast.orgeucast.org.
Table 5: In Vitro Activity of Ceftibuten Against Enterococcus Species
| Bacterial Genus/Species | Number of Isolates | MIC90 (µg/mL) | Reference |
| Enterococcus spp. | Not Specified | >16 | asm.org |
| Enterococcus spp. | Not Specified | General Resistance Noted | nih.govfda.gov |
Flavobacterium Species
Flavobacterium species are also among the bacteria against which ceftibuten is noted to be inactive. Information from regulatory bodies and scientific literature consistently places this genus outside of ceftibuten's spectrum of activity fda.govfda.gov.
While specific, detailed in vitro susceptibility studies focusing on ceftibuten against various Flavobacterium species are not widely available in published literature, the prescribing information for ceftibuten explicitly lists Flavobacterium as a genus against which the drug is inactive fda.govfda.gov. One study noted that some strains of Flavobacterium meningosepticum were exceptions to the activity of another cephalosporin, cefepime, but did not provide data for ceftibuten researchgate.netresearchgate.net. The general understanding is that ceftibuten does not possess clinically relevant activity against this genus.
Table 6: In Vitro Activity of Ceftibuten Against Flavobacterium Species
| Bacterial Genus | Finding | Reference |
| Flavobacterium | Listed as inactive in vitro | fda.govfda.gov |
Hafnia Species
Hafnia alvei, a member of the Enterobacteriaceae family, is generally considered to have low susceptibility to ceftibuten. fda.govresearchgate.net In fact, some sources state that ceftibuten is inactive in vitro against Hafnia species. fda.gov However, other research indicates some level of activity. A study evaluating ceftibuten in combination with VNRX-5236 included one Hafnia alvei isolate in its challenge set of Enterobacterales. jmilabs.comresearchgate.net Another study on the prevalence and antibiotic resistance of H. alvei from urine specimens found 100% resistance to several cephalosporins, including ceftriaxone, cefuroxime, and ceftazidime, suggesting a high potential for resistance to ceftibuten as well. wisdomgale.com
Listeria Species
Ceftibuten is reported to be inactive in vitro against Listeria species. fda.gov Listeria monocytogenes, a significant human pathogen, is naturally resistant to a range of cephalosporins, including ceftibuten. mhmedical.comasm.orgmdpi.com This intrinsic resistance is attributed to the low affinity of these antibiotics for the penicillin-binding proteins (PBPs) in Listeria. mdpi.com
Pseudomonas Species
Pseudomonas species, including the clinically significant Pseudomonas aeruginosa, are generally resistant to ceftibuten. nih.gov The drug is considered inactive in vitro against this genus. fda.gov While some third-generation cephalosporins, like ceftazidime, have activity against P. aeruginosa, this is not a characteristic of ceftibuten. mhmedical.com However, one study investigating the effects of a recombinant esterase B found that its expression in P. aeruginosa could increase susceptibility to several cephalosporins, including ceftibuten, as indicated by wider inhibition zones in disk diffusion assays. oup.com
Staphylococcus Species
Ceftibuten demonstrates poor activity against Staphylococcus species, including Staphylococcus aureus. fda.govasm.org The minimum inhibitory concentration (MIC) for 90% of S. aureus strains tested has been reported to be as high as 32 µg/ml, indicating resistance. asm.org Other sources also note limited or inactive in vitro activity against staphylococci. mhmedical.comnih.gov One study showed a zone of inhibition of 16 mm for ceftibuten against S. aureus, which was reduced when the drug was complexed with certain metal ions. sciforschenonline.orgresearchgate.net
Most Anaerobes, Including Bacteroides Species
Ceftibuten exhibits little to no in vitro activity against the majority of anaerobic bacteria, including most species of Bacteroides. fda.govnih.govwikidoc.org The Bacteroides fragilis group, which are common clinical isolates, are known to be resistant to many beta-lactam antibiotics. scielo.br Studies on various beta-lactam agents have shown that while some, like cefoxitin, have moderate activity, others are less effective. scielo.brnih.gov Given the general resistance of anaerobes, ceftibuten is not considered a therapeutic option for infections caused by these organisms.
Methodologies for Susceptibility Testing
Agar (B569324) Diffusion Assays
The agar diffusion method, also known as the disk diffusion or Kirby-Bauer test, is a standardized procedure used to determine the susceptibility of bacteria to antimicrobial agents like ceftibuten. bio-rad.comthermofisher.com This semi-quantitative test involves placing paper disks impregnated with a specific concentration of the antibiotic onto an agar plate that has been inoculated with the bacterium to be tested. bio-rad.com For ceftibuten, 30 µg disks are typically used. fda.govbio-rad.comthermofisher.comthermofisher.com
After an incubation period, the diameter of the zone of inhibition around the disk is measured. bio-rad.com This zone size is proportional to the susceptibility of the bacterium to the antibiotic. bio-rad.com The results are interpreted by comparing the measured zone diameter to established criteria to classify the organism as susceptible, intermediate, or resistant. bio-rad.com
For quality control, specific reference strains, such as Haemophilus influenzae ATCC 49247, are used to ensure the accuracy and reproducibility of the test. fda.gov For this particular strain, the expected zone diameter for a 30 µg ceftibuten disk is between 29 and 35 mm. fda.gov It is important to note that cephalosporin-class disks should not be used as a substitute for ceftibuten-specific disks for susceptibility testing. fda.gov
Studies have shown a good correlation between the zone sizes obtained in agar diffusion assays and the minimum inhibitory concentrations (MICs) determined by dilution methods for ceftibuten. asm.org For instance, one study found that strains with ceftibuten MICs of ≤1 mg/liter had zone sizes of at least 30 mm, while those with MICs of 8 mg/liter had zone sizes under 30 mm. nih.gov
Table 1: In Vitro Susceptibility of Various Bacterial Species to Ceftibuten Dihydrate
| Bacterial Species | Susceptibility to Ceftibuten | MIC Range (μg/mL) | Reference |
|---|---|---|---|
| Hafnia alvei | Generally considered inactive/resistant | Not widely reported | fda.govresearchgate.net |
| Listeria monocytogenes | Inactive/Naturally resistant | Not applicable | fda.govmhmedical.comasm.orgmdpi.com |
| Pseudomonas aeruginosa | Inactive/Resistant | Not applicable | fda.govnih.gov |
| Staphylococcus aureus | Poor activity/Resistant | MIC90: 32 | asm.org |
| Bacteroides fragilis group | Little to no activity/Resistant | Not widely reported | fda.govnih.govwikidoc.org |
Minimum Inhibitory Concentration (MIC) Determinations
The in vitro potency of ceftibuten dihydrate has been evaluated through extensive Minimum Inhibitory Concentration (MIC) studies against a wide array of bacterial pathogens. These studies are crucial for defining the antimicrobial spectrum of ceftibuten and for establishing the concentrations required to inhibit the visible growth of microorganisms.
Research findings indicate that ceftibuten demonstrates significant activity against many common Gram-negative pathogens. nih.gov A large percentage of recent clinical isolates of the family Enterobacteriaceae were inhibited by ceftibuten at a concentration of ≤ 8 µg/mL. nih.gov However, resistance, defined as an MIC greater than 16 µg/mL, was observed in more than 15% of strains of certain species, including Citrobacter freundii, Enterobacter aerogenes, Enterobacter cloacae, Morganella morganii, and Serratia marcescens. nih.gov
Ceftibuten has shown particular effectiveness against bacteria responsible for enteric infections. Species such as Salmonella, Shigella, Escherichia coli, and Yersinia are highly susceptible, with an MIC₅₀ (the concentration required to inhibit 50% of isolates) of ≤ 0.13 µg/mL. nih.gov
The compound is also highly active against fastidious Gram-negative bacteria that cause respiratory and genital tract infections. This includes β-lactamase-positive strains of Haemophilus influenzae (MIC₉₀ range of 0.06 to 2 µg/mL), Moraxella catarrhalis (MIC₉₀ range of 0.25 to 4 µg/mL), and Neisseria gonorrhoeae (MIC₉₀ range of 0.015 to 0.5 µg/mL). nih.gov Furthermore, ceftibuten inhibits the growth of β-hemolytic streptococci and penicillin-susceptible Streptococcus pneumoniae. nih.gov
Conversely, ceftibuten generally exhibits poor activity against Staphylococcus species, Enterococcus species, Pseudomonas species, and Gram-negative anaerobic bacteria. nih.gov
The Clinical and Laboratory Standards Institute (CLSI) has established quality control ranges for ceftibuten MIC testing against specific reference strains. For instance, the accepted MIC range for E. coli ATCC 25922 is 0.12 to 0.5 µg/mL. nih.gov
The following tables provide a summary of ceftibuten MIC data for various clinically significant microorganisms.
Table 1: Ceftibuten MIC Values for Key Bacterial Pathogens
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.015 - 8 toku-e.com | ≤ 0.13 nih.gov | - |
| Haemophilus influenzae | 0.015 - 1 toku-e.com | - | 0.06 - 2 nih.gov |
| Moraxella catarrhalis | 0.5 - 4.0 wikipedia.org | - | 0.25 - 4 nih.gov |
| Neisseria gonorrhoeae | - | - | 0.015 - 0.5 nih.gov |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.5 - 256 wikipedia.org | - | - |
| Salmonella spp. | - | ≤ 0.13 nih.gov | - |
| Shigella spp. | - | ≤ 0.13 nih.gov | - |
| Yersinia spp. | - | ≤ 0.13 nih.gov | - |
Data sourced from multiple studies and may represent different isolate collections and testing methodologies.
Table 2: Ceftibuten MIC Quality Control Ranges for Reference Strains
| Organism | ATCC Strain | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.12 - 0.5 nih.gov |
| Escherichia coli | NCTC 13353 | 16 - 64 nih.gov |
| Klebsiella pneumoniae | ATCC BAA-1705 | 4 - 32 nih.gov |
| Klebsiella pneumoniae | ATCC BAA-2814 | 8 - 32 nih.gov |
| Haemophilus influenzae | ATCC 49247 | 0.25 - 1.0 fda.gov |
As defined by the Clinical and Laboratory Standards Institute (CLSI) and other reference sources.
Mechanisms of Antimicrobial Resistance and Overcoming Strategies in Ceftibuten Dihydrate Research
Penicillin-Binding Protein (PBP) Modifications
Penicillin-binding proteins (PBPs) are the primary molecular targets for beta-lactam antibiotics like Ceftibuten (B193870) pediatriconcall.compatsnap.com. These enzymes are essential for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. Resistance can emerge when bacteria acquire mutations in the genes encoding PBPs, leading to altered PBP structures that exhibit reduced binding affinity for the antibiotic mdpi.comnih.gov. Such modifications can prevent Ceftibuten from effectively inhibiting cell wall synthesis, resulting in decreased susceptibility. Research has indicated that modifications to PBP3, encoded by the ftsI gene, are a notable mechanism of resistance to cephalosporins in Escherichia coli researchgate.netoup.comoup.comnih.gov.
Studies on Mutational Resistance to Ceftibuten Dihydrate
Specific genetic mutations in bacterial enzymes and targets are key drivers of Ceftibuten resistance. Research has detailed the impact of mutations in beta-lactamases and PBPs on Ceftibuten's efficacy.
Klebsiella pneumoniae carbapenemases (KPC) are a significant class of beta-lactamases that hydrolyze a broad range of beta-lactam antibiotics, including cephalosporins. Studies investigating resistance to Ceftibuten, often in combination with avibactam (B1665839), have identified specific mutations within KPC enzymes that affect their interaction with the antibiotic. For instance, mutations such as Trp105Arg and Ser130Thr in KPC beta-lactamases have been shown to cause only small shifts in the MICs for Ceftibuten/avibactam, suggesting a limited but present impact on susceptibility researchgate.netoup.comoup.comnih.govresearchgate.net.
Table 1: Impact of Beta-Lactamase Mutations on Ceftibuten/Avibactam Susceptibility
| Beta-Lactamase Type | Specific Mutation (Ambler Numbering) | Effect on Ceftibuten/Avibactam Susceptibility | Reference(s) |
| KPC-2 or KPC-3 | Trp105Arg | Small MIC shifts | researchgate.netoup.comoup.comnih.govresearchgate.net |
| KPC-2 | Ser130Thr | Small MIC shifts | researchgate.netoup.comoup.comnih.govresearchgate.net |
AmpC beta-lactamases are another class of enzymes that confer resistance to cephalosporins. Mutations within the ampC gene can alter the enzyme's activity and substrate profile. Studies have identified specific AmpC mutations, such as Asn346Trp, which have been associated with resistance to Ceftibuten/avibactam combinations researchgate.netoup.comoup.comnih.govresearchgate.net. While the exact impact on Ceftibuten alone requires further specific investigation, such mutations are recognized mechanisms of cephalosporin (B10832234) resistance.
Table 2: Impact of AmpC Beta-Lactamase Mutations on Ceftibuten/Avibactam Susceptibility
| Beta-Lactamase Type | Specific Mutation (Ambler Numbering) | Effect on Ceftibuten/Avibactam Susceptibility | Reference(s) |
| AmpC | Asn346Trp | Associated with resistance | researchgate.netoup.comoup.comnih.govresearchgate.net |
The ftsI gene encodes Penicillin-Binding Protein 3 (PBP3), a critical enzyme in bacterial cell division and septum formation. Modifications within the ftsI gene have been prominently identified as a resistance mechanism in Escherichia coli against cephalosporins researchgate.netoup.comoup.comnih.govnih.gov. Research specifically investigating resistance to Ceftibuten/avibactam has shown a notable propensity to select mutants with modifications to the ftsI gene in E. coli. These ftsI mutants typically lack cross-resistance to other avibactam combinations, suggesting a specific impact on Ceftibuten's interaction with PBP3 researchgate.netoup.comoup.comnih.gov.
Table 3: Selection of E. coli Mutants with ftsI Gene Modifications
| Bacterial Species | Gene Affected | PBP Encoded | Type of Mutant Selected | Impact on Ceftibuten/Avibactam Susceptibility | Reference(s) |
| Escherichia coli | ftsI | PBP3 | Modifications | Lack cross-resistance to other avibactam combos | researchgate.netoup.comoup.comnih.gov |
Overcoming Strategies
The development of novel strategies is essential to counteract the growing threat of Ceftibuten resistance. One significant approach involves the combination of beta-lactam antibiotics with beta-lactamase inhibitors (BLIs) qpexbio.comqpexbio.com. These inhibitors neutralize the activity of bacterial beta-lactamases, thereby protecting the antibiotic from hydrolysis and restoring its efficacy. Investigational combinations, such as Ceftibuten with xeruborbactam (B10854609) (S-743229), are being developed as oral options to treat infections caused by resistant pathogens qpexbio.comqpexbio.com. Additionally, historical research suggested that combinations like Ceftibuten with clavulanic acid could be promising for overcoming ESBL-mediated resistance nih.gov.
Compound List:
Ceftibuten
Ceftibuten dihydrate
Xeruborbactam
Avibactam
Alterations in Uptake and Efflux Components/Regulators in Klebsiella pneumoniae and Enterobacter cloacae
Bacterial resistance to cephalosporins like ceftibuten can arise from alterations in cellular components that regulate drug uptake or actively expel the antibiotic from the bacterial cell. In Gram-negative bacteria such as Klebsiella pneumoniae and Enterobacter cloacae, these mechanisms often involve modifications to outer membrane proteins (porins) and the upregulation or altered function of efflux pump systems.
Porin Modifications: Porins, forming channels in the outer membrane, are crucial for the entry of many antibiotics, including cephalosporins. Mutations or downregulation of porin genes, such as ompK35 and ompK36 in Klebsiella pneumoniae, can reduce the influx of ceftibuten into the bacterial cell, thereby contributing to resistance. Studies have indicated that the loss or alteration of specific porins, like OmpK-36, can lead to significantly elevated resistance to cephalosporins in K. pneumoniae nih.gov.
Efflux Pump Systems: Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. The Resistance-Nodulation-Cell Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae, is a primary contributor to multidrug resistance. In Enterobacter cloacae, multiple RND-type transporters have been identified, with AcrB being a key component of the AcrAB-TolC tripartite system, playing a major role in resistance to various toxic compounds, including antibiotics nih.gov. Upregulation of these efflux systems, often driven by mutations in regulatory genes (e.g., oqxR in Klebsiella pneumoniae which negatively regulates the oqxAB efflux pump) nih.gov, can lead to reduced intracellular concentrations of ceftibuten, conferring resistance. Research into ceftibuten/avibactam combinations has shown that in Klebsiella pneumoniae and Enterobacter cloacae, resistance can emerge through modifications affecting uptake and efflux components or their regulators oup.comnih.gov.
Combination Therapies to Counter Resistance
To overcome the limitations imposed by resistance mechanisms, particularly the activity of β-lactamases and altered cellular uptake/efflux, combination therapies involving ceftibuten with β-lactamase inhibitors (BLIs) are being actively investigated. These combinations aim to protect ceftibuten from degradation and/or enhance its penetration and target binding.
Ceftibuten-Clavulanate Combinations Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing Enterobacteriaceae
The combination of ceftibuten with clavulanate, a well-established BLI, has shown significant promise in combating infections caused by ESBL-producing Enterobacteriaceae. ESBLs, such as CTX-M, TEM, and SHV types, confer resistance to many β-lactam antibiotics, including third-generation cephalosporins.
In Vitro Activity: Pooled analyses of in vitro data indicate that ceftibuten in combination with clavulanate demonstrates good activity against ESBL-producing Enterobacteriaceae researchgate.netresearchgate.net. The addition of clavulanate significantly reduces the Minimum Inhibitory Concentrations (MICs) of ceftibuten against strains producing common ESBLs like CTX-M, TEM, or SHV researchgate.net. For instance, MIC50 values for ceftibuten against ESBL-producing Enterobacteriaceae were reported between 0.125-1 mg/L when combined with clavulanate researchgate.netresearchgate.net. This combination has shown synergistic bactericidal and bacteriostatic effects in time-kill studies, effectively restoring ceftibuten's activity nih.govasm.org.
Efficacy Against ESBL Producers: Studies have demonstrated that ceftibuten-clavulanate combinations can achieve potent in vitro activity against ESBL-producing isolates, with MIC90 values for ceftibuten being significantly lowered in the presence of clavulanate nih.gov. In some cases, the combination showed activity against bacterial pathogens resistant to amoxicillin-clavulanate combinations, highlighting its potential google.com. Furthermore, in vivo studies using a murine thigh infection model showed a synergistic survival benefit when ceftibuten was combined with amoxicillin-clavulanate against ESBL-producing E. coli and K. pneumoniae nih.gov. The efficacy of the ceftibuten-clavulanate combination is driven by specific pharmacokinetic/pharmacodynamic (PK/PD) indices, with the percentage of time the free clavulanate concentration remains above a threshold (e.g., 0.5 mg/L) being a key predictor of efficacy asm.orgtaylorandfrancis.com.
Table 1: In Vitro Activity of Ceftibuten Combinations Against ESBL-Producing Enterobacteriaceae
| Combination | MIC50 (mg/L) | MIC90 (mg/L) | % Inhibition at ≤ 1 mg/L | Reference |
| Ceftibuten alone | N/A | N/A | Varies | researchgate.netresearchgate.net |
| Ceftibuten-Clavulanate | 0.125-1 | 1-2 | High | researchgate.netresearchgate.net |
Note: MIC values are representative and can vary based on specific isolates and study methodologies.
Ceftibuten-Avibactam Combinations
Avibactam, a non-β-lactam BLI, targets Ambler class A, C, and some D β-lactamases. Its oral prodrug formulation is being developed in combination with ceftibuten to create an oral therapeutic option against resistant Gram-negative infections.
In Vitro Potency: Ceftibuten-avibactam has demonstrated potent in vitro activity against a broad spectrum of Enterobacterales, including strains with ESBL phenotypes, multidrug resistance, and carbapenem (B1253116) resistance nih.govnih.govresearchgate.netresearchgate.netnih.gov. The combination significantly reduces ceftibuten's MIC values compared to ceftibuten alone nih.gov. Studies show high susceptibility rates (>95%) for ceftibuten-avibactam against ESBL-producing isolates, with MIC50/90 values often in the sub-µg/mL range nih.govnih.govresearchgate.netresearchgate.netnih.gov. For example, MIC50/90 values for ceftibuten-avibactam against Enterobacterales were reported as 0.031/0.125 µg/mL nih.gov.
Resistance Mechanisms: Mutant selection studies suggest a low risk of resistance developing through mutations in ESBL enzymes when exposed to ceftibuten-avibactam. However, resistance may emerge via mutations in KPC and AmpC enzymes, or through alterations in uptake and efflux components or regulators in bacteria like E. coli, K. pneumoniae, and E. cloacae oup.comnih.gov. Modifications to penicillin-binding protein 3 (PBP3), encoded by ftsI, have also been identified as a resistance mechanism in E. coli against this combination oup.comnih.gov.
Table 2: In Vitro Activity of Ceftibuten-Avibactam Against Resistant Enterobacterales
| Isolate Type | Ceftibuten-Avibactam MIC50 (µg/mL) | Ceftibuten-Avibactam MIC90 (µg/mL) | % Susceptible (CLSI) | Reference |
| ESBL-producing Enterobacterales | 0.031 | 0.06 | 97.6 | nih.govnih.govresearchgate.netresearchgate.netnih.gov |
| Multidrug-resistant Enterobacterales | 0.03 | 0.06 | 92.1 | nih.govnih.govresearchgate.netresearchgate.netnih.gov |
| Carbapenem-resistant Enterobacterales (CRE) | 0.03 | 0.125 | 73.7 | nih.govnih.govresearchgate.netresearchgate.netnih.gov |
Note: MIC values are indicative and can vary based on the specific study population and methodologies.
Ceftibuten-Xeruborbactam Prodrug Development
Xeruborbactam (formerly QPX7728) is a novel cyclic boronic acid BLI with broad-spectrum activity against various β-lactamase classes, including serine and metallo-β-lactamases. It is being developed as an oral prodrug in combination with ceftibuten to treat resistant Gram-negative infections nih.govqpexbio.compatsnap.comnih.gov.
Broad Spectrum Activity: Ceftibuten-xeruborbactam (BUT-XER) has demonstrated broad antimicrobial profiling, showing activity against ESBL-producing and carbapenemase-producing Enterobacterales researchgate.netoup.com. In head-to-head testing, BUT-XER exhibited potent activity against ESBL-producing isolates, comparable to other oral β-lactam/BLI combinations and tebipenem (B1682724) researchgate.netoup.com. Against KPC and OXA-48 producers, BUT-XER was found to be more potent than some other combinations researchgate.net.
Pharmacodynamic Properties: Pharmacodynamic studies in a neutropenic mouse thigh infection model suggest that the activity of xeruborbactam, when administered as an oral prodrug with ceftibuten, is best described by the percentage of time free xeruborbactam plasma concentrations exceed a threshold (e.g., 4 mg/L) and the 24-hour free xeruborbactam plasma AUC nih.govresearchgate.net. These PK/PD properties support the potential for once-daily dosing for treating complicated urinary tract infections (cUTIs) caused by Enterobacterales, including ESBL- and carbapenemase-producing strains qpexbio.comresearchgate.netpharmaceutical-technology.com.
Table 3: In Vitro Potency Comparison of Ceftibuten-Xeruborbactam
| Combination | Against ESBL Producers MIC90 (mg/L) | Against KPC Producers MIC90 (mg/L) | Against OXA-48 Producers MIC90 (mg/L) | Reference |
| Ceftibuten-Xeruborbactam | ≤ 0.06 | 0.25-0.5 | 0.25-0.5 | researchgate.netoup.com |
| Ceftibuten-Avibactam | ≤ 0.06 | 0.25-0.5 | N/A | researchgate.netoup.com |
| Tebipenem | 0.125-0.25 | Not active | Not active | researchgate.netoup.com |
Note: MIC values are representative and can vary based on specific isolates and study methodologies.
Pharmacokinetics of Ceftibuten Dihydrate: Research and Modeling
Distribution Characteristics
Tissue and Fluid Penetration Studies
Ceftibuten (B193870) dihydrate demonstrates significant penetration into various bodily fluids and tissues, which is crucial for its efficacy in treating localized infections. Studies have quantified its concentrations in respiratory tract fluids and middle ear fluid.
Sputum Concentrations
Following oral administration, ceftibuten achieves measurable concentrations in sputum. Research indicates that sputum levels of ceftibuten typically average approximately 7% of the concomitant plasma concentrations fda.govantiinfectivemeds.comwikidoc.orgwikidoc.org. In one study involving adults, the average maximum concentration (Cmax) in sputum was found to be 1.5 µg/mL, occurring approximately 2 hours post-dose, while the corresponding plasma Cmax was 17 µg/mL fda.govwikidoc.org.
Epithelial Lining Fluid and Bronchial Mucosa Levels
Studies investigating respiratory tract penetration have quantified ceftibuten concentrations in the epithelial lining fluid (ELF) and bronchial mucosa. In a study of 15 adults who received a single 400-mg oral dose, mean concentrations in the ELF were found to be 15% of the plasma concentrations fda.govwikidoc.orgwikidoc.orgpillintrip.comnih.gov. Penetration into the bronchial mucosa was notably higher, with mean concentrations reaching 37% of concurrent plasma levels fda.govwikidoc.orgwikidoc.orgpillintrip.comnih.gov.
Table 1: Ceftibuten Concentrations in Respiratory Tract Fluids and Tissues
| Sample Type | Concentration Relative to Plasma | Average Cmax (µg/mL) | Time to Cmax (hours) |
| Sputum | ~7% | 1.5 | 2 |
| Epithelial Lining Fluid | 15% | N/A | N/A |
| Bronchial Mucosa | 37% | N/A | N/A |
Note: N/A indicates data not directly provided in the specified format for this table.
Further detailed findings from a bronchoscopy study in adults after a single 400 mg oral dose provided absolute concentrations at different time points:
Table 1a: Ceftibuten Concentrations in Respiratory Tract Samples at Different Time Points
| Group | Mean Time Post-Dosing (h) | Mean Serum Concentration (mg/L) | Mean Mucosal Concentration (mg/kg) | Mean ELF Concentration (mg/L) |
| A | 1.9 | 15.2 | 5.7 | 1.6 |
| B | 6.5 | 14.0 | 3.2 | 1.6 |
| C | 13.3 | 4.1 | 1.8 | 1.2 |
Middle-Ear Fluid (MEF) Concentrations
Ceftibuten exhibits good penetration into the middle ear fluid (MEF), which is clinically relevant for treating otitis media. In pediatric patients administered 9 mg/kg, the area under the curve (AUC) in MEF averaged approximately 70% of the plasma AUC, indicating excellent penetration fda.govwikidoc.orgpillintrip.comnih.gov. The maximum concentrations (Cmax) in MEF were reported as 14.3 ± 2.7 µg/mL, reached at approximately 4 hours post-dose. In comparison, plasma Cmax values were similar (14.5 ± 3.7 µg/mL) but were achieved earlier, at around 2 hours post-dose fda.govwikidoc.orgpillintrip.com. Studies have also shown that ceftibuten achieves higher MEF concentrations compared to other cephalosporins like cefixime (B193813) and cefpodoxime (B17579), potentially exceeding the minimum inhibitory concentrations (MICs) for common pathogens involved in otitis media clockss.org.
Table 2: Ceftibuten Penetration into Middle Ear Fluid (MEF)
| Parameter | Middle Ear Fluid (MEF) | Plasma | Ratio (MEF/Plasma) |
| Average AUC | 70% of Plasma AUC | N/A | 0.71 (AUC ratio) |
| Cmax (µg/mL) | 14.3 ± 2.7 | 14.5 ± 3.7 | ~1 |
| Time to Cmax (h) | 4 | 2 | N/A |
Metabolic Pathways and Isomerization Research
Ceftibuten undergoes minimal metabolism in the body. The primary metabolic process identified is the isomerization of the active cis-isomer to its trans-isomer.
Cis-Trans Isomerization Kinetics
A study with radiolabeled ceftibuten revealed that approximately 10% of the administered drug is converted to the trans-isomer fda.govpharmacompass.comdrugbank.comnih.govnih.gov. Further analysis indicates that between 60%–70% of an administered dose is recovered in urine as unchanged cis-ceftibuten, with an additional 10%–20% recovered as trans-ceftibuten (B193895) asm.orgresearchgate.net. This conversion represents the main metabolic pathway, with the trans-isomer being a metabolite of the parent cis-ceftibuten. The time to maximum concentration (Tmax) for the trans-isomer is slightly longer (3.3-3.5 hours) than for the cis-isomer (2.3-2.4 hours), and its half-life is also marginally longer (3.0-3.5 hours vs. 2.7-3.1 hours) asm.org.
Elimination Mechanisms
Ceftibuten's elimination from the body is largely governed by renal excretion, with a small portion being excreted in the feces. The drug undergoes minimal metabolism, with the primary metabolic pathway being isomerization to its less potent trans-isomer.
Renal Excretion Pathways
Renal excretion is the principal route of elimination for Ceftibuten. Studies have shown that a significant percentage of the administered dose is recovered unchanged in the urine. In healthy adult male volunteers, approximately 56% of an administered dose was recovered from urine within 24 hours fda.gov. Further analysis indicates that renal clearance accounts for a substantial portion of the total body clearance, with estimates suggesting it represents about 70%-80% of total clearance nih.govresearchgate.net. The fraction of the dose excreted unchanged in the urine has been reported to be approximately 60%-70% nih.gov. In cases of renal dysfunction, the plasma half-life of Ceftibuten increases, and its apparent total clearance decreases proportionally with the severity of the impairment wikidoc.org. For instance, in patients with moderate renal dysfunction (creatinine clearance 30-49 mL/min), the half-life extended to 7.1 hours, and clearance decreased to 30 mL/min. In severe renal dysfunction (creatinine clearance 5-29 mL/min), the half-life further increased to 13.4 hours, with clearance dropping to 16 mL/min wikidoc.org. Hemodialysis has been shown to remove a significant portion of the drug from the blood wikidoc.org.
Terminal Half-Life Characterization
The terminal half-life of Ceftibuten is relatively consistent across different studies and populations, generally falling within the range of 2 to 3 hours for the cis-isomer nih.govresearchgate.netnih.govnih.gov. For instance, studies report half-life values of approximately 2.3 to 2.7 hours for cis-ceftibuten in healthy adults nih.gov. In pediatric patients, the elimination half-life was also found to be approximately 2.0 ± 0.5 hours nih.gov. This half-life is generally independent of the duration of drug administration or dose within therapeutic ranges nih.govnih.gov. However, changes in renal function can affect the elimination half-life, leading to longer durations in individuals with impaired kidney function nih.govwikidoc.org.
Population Pharmacokinetics
Ceftibuten exhibits predictable pharmacokinetic behavior in both adult and pediatric populations, although some variations exist, particularly concerning volume of distribution and clearance in younger children.
Pharmacokinetics in Adult Populations
In healthy adult populations, Ceftibuten is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 2 to 3 hours fda.govnih.govresearchgate.net. The volume of distribution in adults is approximately 0.21 L/kg fda.gov. Ceftibuten is about 65% bound to plasma proteins, and this binding is independent of plasma concentration fda.govdrugbank.com. Accumulation of the drug in plasma during multiple dosing is minimal, with accumulation factors around 1.1 to 1.14 in healthy volunteers receiving daily doses researchgate.netnih.gov. In elderly volunteers (65 years and older), some accumulation was observed, with accumulation factors around 1.3, and a slightly longer terminal half-life of 3.2 hours compared to younger adults (2.5 hours) nih.gov. However, the clinical significance of these differences in the elderly is not fully clear, and dosage adjustments are primarily guided by renal function fda.govnih.gov.
Table 1: Summary of Ceftibuten Pharmacokinetic Parameters in Adult Populations
| Parameter | Healthy Adults (Single Dose) | Healthy Adults (Multiple Dose) | Elderly Volunteers (Multiple Dose) |
| Terminal Half-Life (t½) | 2.3-2.7 h (cis) | 2.4 h | 3.2 h |
| Volume of Distribution (Vd/F) | 0.21 L/kg | ~0.2 L/kg | Not specified |
| Clearance (CL/F) | 4.4-4.9 L/h (cis) | ~40-75 mL/min | Not specified |
| Protein Binding | 65% | 65% | 65% |
| Accumulation Factor | Not applicable | 1.1-1.14 | 1.3 |
Note: Data for specific parameters may vary slightly between studies and are presented as reported.
Pharmacokinetics in Pediatric Patients
In pediatric patients, Ceftibuten is also well absorbed after oral administration. Studies in children aged 6 months to 17 years have shown that the drug is dose-proportional following single doses fda.govnih.govnih.gov. The mean time to maximum concentration (Tmax) in serum is around 140 minutes nih.gov. The apparent volume of distribution in fasting pediatric patients is reported as 0.5 L/kg fda.gov, which is larger than in adults. Apparent total plasma clearance (CL/F), uncorrected for absorption, appears to increase with decreasing age, suggesting a faster elimination in younger children, though this may be influenced by absorption factors nih.govnih.gov. The elimination half-life in pediatric patients is similar to that in adults, approximately 2.0 ± 0.5 hours nih.gov. Ceftibuten demonstrates good penetration into middle ear fluid in pediatric patients with acute otitis media, with concentrations approximating plasma levels researchgate.netnih.gov.
Table 2: Summary of Ceftibuten Pharmacokinetic Parameters in Pediatric Patients
| Parameter | Pediatric Patients (6 months - 17 years) |
| Half-life (t½) | 2.0 ± 0.5 h |
| Volume of Distribution (Vd/F) | 0.5 L/kg |
| Time to Peak Concentration (Tmax) | ~140 min |
| Clearance (CL/F) | Increases with decreasing age |
| Middle Ear Fluid (MEF) AUC Ratio to Plasma AUC | ~70% |
Pharmacokinetics in Geriatric Patients
Studies investigating the pharmacokinetics of ceftibuten in elderly populations (generally defined as 65 years of age and older) have indicated some age-related differences compared to younger adults. These changes are often attributed to age-related declines in renal function rather than intrinsic aging processes affecting drug metabolism or distribution.
In one study involving elderly volunteers, ceftibuten administration resulted in slightly higher peak plasma concentrations (Cmax) and a greater area under the plasma concentration-time curve (AUC) compared to younger individuals. The time to reach peak plasma concentration (Tmax) was also observed to be slightly delayed. Furthermore, a higher accumulation factor was noted in geriatric volunteers compared to their younger counterparts, suggesting a potential for increased drug exposure with repeated dosing. The terminal phase half-life was also found to be longer in the elderly group. However, it is important to note that the renal function status of participants in some early studies was not always detailed, making it challenging to definitively isolate the impact of age from that of renal impairment. Nevertheless, the general trend suggests that elderly patients may experience altered ceftibuten pharmacokinetics, necessitating careful consideration, particularly in the presence of age-related changes in kidney function.
| Parameter | Healthy Volunteers (approx. age 19-38) | Geriatric Volunteers (approx. age 65-76) | Reference |
| Cmax (µg/mL) | 10.8 - 12.4 | 12.9 - 17.5 | nih.gov |
| AUC (µg·h/mL) | 47.5 - 55.1 | 62.3 - 87.1 | nih.gov |
| Half-life (hours) | 2.5 | 3.2 | nih.gov |
| Accumulation Factor | 1.1 | 1.3 | nih.gov |
Pharmacokinetics in Patients with Renal Impairment
Ceftibuten is primarily eliminated from the body through renal excretion. Consequently, patients with impaired renal function exhibit altered pharmacokinetic profiles, characterized by a prolonged plasma half-life and reduced apparent total clearance. The extent of these changes is directly proportional to the severity of renal dysfunction, as measured by creatinine (B1669602) clearance (CrCl).
Studies have quantified these effects across different ranges of renal impairment. In patients with moderate renal dysfunction (CrCl between 30 and 49 mL/min), the plasma half-life of ceftibuten increases significantly, and its clearance decreases. This effect becomes more pronounced in patients with severe renal impairment (CrCl between 5 and 29 mL/min), where both the half-life and the reduction in clearance are more substantial. In functionally anephric patients (CrCl less than 5 mL/min), the plasma half-life can be extended by as much as 7- to 8-fold compared to healthy individuals, with a corresponding drastic reduction in clearance. Ceftibuten is also readily removed from the circulation by hemodialysis, with approximately 65% of the drug being cleared within a 2 to 4-hour dialysis session. These findings underscore the necessity for dosage adjustments in patients with compromised renal function to maintain therapeutic efficacy and minimize the risk of drug accumulation.
| Renal Function Status | Creatinine Clearance (mL/min) | Plasma Half-life (hours) | Apparent Total Clearance (mL/min) | Reference |
| Healthy Volunteers | > 50 | 2.0 - 2.6 | - | globepharma.com.bddrugfuture.com |
| Moderate Renal Dysfunction | 30 - 49 | 7.1 | 30 | wikidoc.orgdrugs.com |
| Severe Renal Dysfunction | 5 - 29 | 13.4 | 16 | wikidoc.orgdrugs.com |
| Functionally Anephric (End-Stage Renal Disease) | < 5 | 22.3 | 11 | drugs.com |
Pharmacodynamics of Ceftibuten Dihydrate: Experimental Investigations
In Vitro Pharmacodynamic Models
In vitro models, such as the chemostat, are vital for dissecting the PK/PD relationships of antibiotics by allowing for controlled, sustained drug concentrations and bacterial growth conditions.
The chemostat model has been instrumental in defining the pharmacodynamic indices for ceftibuten (B193870), often in the context of combination therapies, such as with clavulanate. These studies allow for the systematic evaluation of how different drug exposure scenarios influence bacterial viability over time. For instance, research utilizing chemostats has investigated ceftibuten's activity against various Enterobacterales, including Escherichia coli and Klebsiella pneumoniae, particularly those producing extended-spectrum β-lactamases (ESBLs) nih.govgoogle.comnih.gov. These investigations aim to determine the specific drug exposure thresholds required for achieving microbiological stasis or bacterial reduction.
For ceftibuten, the primary pharmacodynamic index that best correlates with its antibacterial activity has been identified as the free time above the minimum inhibitory concentration (fT>MIC) researchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.netgoogle.com. This metric represents the proportion of the dosing interval during which the unbound concentration of the antibiotic exceeds the MIC of the target pathogen. Studies have established specific fT>MIC targets for different levels of bacterial response. For example, in in vitro chemostat models, ceftibuten alone required approximately 54% to 59% fT>MIC for stasis and 1-log10 CFU reductions, respectively, against a wild-type E. coli strain nih.gov. When combined with clavulanate, the fT>MIC targets for E. coli were found to be 30.9% for stasis and 47.9% for a 1-log10 CFU reduction, while for K. pneumoniae, these targets were 51.9% and 92.0%, respectively nih.govnih.gov.
Table 1: Representative In Vitro Pharmacodynamic Targets (fT>MIC) for Ceftibuten
| Target Endpoint | fT>MIC (%) | Model/Conditions | Source |
| Stasis | 53.7 | Chemostat model (general) | google.com |
| 1-log CFU Reduction | 58.5 | Chemostat model (general) | google.com |
| 2-log CFU Reduction | 66.0 | Chemostat model (general) | google.com |
| Stasis (E. coli) | 30.9 | Chemostat model (Ceftibuten-Clavulanate combo) | nih.gov, nih.gov |
| 1-log CFU Reduction (E. coli) | 47.9 | Chemostat model (Ceftibuten-Clavulanate combo) | nih.gov, nih.gov |
| Stasis (K. pneumoniae) | 51.9 | Chemostat model (Ceftibuten-Clavulanate combo) | nih.gov, nih.gov |
| 1-log CFU Reduction (K. pneumoniae) | 92.0 | Chemostat model (Ceftibuten-Clavulanate combo) | nih.gov, nih.gov |
In Vivo Pharmacodynamic Models
In vivo models, such as the neutropenic murine thigh infection model, are crucial for translating in vitro findings into clinically relevant outcomes, assessing the efficacy of ceftibuten under conditions that mimic human infection.
The neutropenic murine thigh infection model has been widely employed to characterize the in vivo pharmacodynamics of ceftibuten researchgate.netmdpi.comnih.govresearchgate.net. This model involves inoculating the thigh muscle of immunocompromised mice with a known bacterial burden. The subsequent administration of various ceftibuten regimens allows for the quantification of bacterial reduction over time. Control groups typically show significant bacterial growth, with initial bacterial burdens around 5.97 ± 0.37 log10 CFU/thigh and growth to approximately 8.51 ± 0.84 log10 CFU/thigh over 24 hours in untreated mice mdpi.comnih.govresearchgate.net.
Studies using the neutropenic murine thigh model have established a strong correlation between ceftibuten's fT>MIC and its ability to reduce bacterial burden. For instance, a human-simulated regimen (HSR) of ceftibuten, equivalent to clinical doses, resulted in bacterial burden reductions ranging from -0.49 to -1.43 log10 CFU/thigh across various isolates researchgate.netmdpi.comnih.govresearchgate.net. More specifically, a mean ceftibuten fT>MIC of 67% was found to translate into a 1-log10 CFU/thigh reduction in bacterial burden mdpi.comnih.govresearchgate.net. These findings provide a ceftibuten-specific target, moving beyond extrapolations from other cephalosporins mdpi.comnih.govresearchgate.net. Data also indicate that for E. coli isolates, a 1-log10 reduction was achieved at approximately 61% fT>MIC, while for K. pneumoniae isolates, the target was 77% fT>MIC nih.gov.
Microbiological stasis, defined as no significant change in bacterial load, serves as a surrogate marker for clinical efficacy. In the neutropenic murine thigh infection model, ceftibuten achieved net stasis at an fT>MIC of 39% when considering composite data from multiple isolates researchgate.netmdpi.comnih.govresearchgate.net. For individual bacterial types, stasis was observed at approximately 34% fT>MIC for E. coli isolates and 44% fT>MIC for K. pneumoniae isolates nih.gov.
Table 2: Representative In Vitro Minimum Inhibitory Concentrations (MICs) of Ceftibuten
| Pathogen | MIC Range (µg/mL) | Source |
| Haemophilus influenzae | 0.015 - 1.0 | wikipedia.org, toku-e.com |
| Moraxella catarrhalis | 0.5 - 4.0 | wikipedia.org |
| Streptococcus pneumoniae | 0.5 - 256 | wikipedia.org |
| Escherichia coli | 0.015 - 8 | toku-e.com |
| Enterobacterales (general) | 0.03 - 4 | researchgate.net, mdpi.com |
Table 3: In Vivo Pharmacodynamic Targets (fT>MIC) for Ceftibuten in Neutropenic Murine Thigh Models
| Target Endpoint | fT>MIC (%) | Model/Conditions | Source |
| Stasis | 39 | Neutropenic murine thigh model (composite isolates) | researchgate.net, mdpi.com, nih.gov, researchgate.net |
| 1-log CFU/thigh Reduction | 67 | Neutropenic murine thigh model (composite isolates) | researchgate.net, mdpi.com, nih.gov, researchgate.net |
| Stasis (E. coli isolates) | 34 | Neutropenic murine thigh model | nih.gov |
| 1-log CFU Reduction (E. coli isolates) | 61 | Neutropenic murine thigh model | nih.gov |
| Stasis (K. pneumoniae isolates) | 44 | Neutropenic murine thigh model | nih.gov |
| 1-log CFU Reduction (K. pneumoniae isolates) | 77 | Neutropenic murine thigh model | nih.gov |
Dose-Effect Relationships and PK/PD Modeling
The pharmacodynamics of Ceftibuten dihydrate are intricately linked to its pharmacokinetic (PK) profile, establishing dose-effect relationships that guide therapeutic efficacy. Research has focused on defining the critical exposure targets and understanding how various dosing regimens achieve these targets against different levels of bacterial susceptibility.
Pharmacokinetic and Pharmacodynamic (PK/PD) Targets
Studies have identified that the primary pharmacodynamic target for Ceftibuten is the maintenance of free (unbound) drug concentrations above the Minimum Inhibitory Concentration (MIC) for a specific duration of the dosing interval. For Ceftibuten, the established target is generally considered to be free Ceftibuten concentrations above the MIC for 60% to 67% of the dosing interval (%fT>MIC) nih.govresearchgate.net. In vitro investigations have further refined these targets, indicating that for stasis (no net change in bacterial count) and a 1-log10 Colony Forming Unit (CFU) reduction, Ceftibuten alone requires approximately 54% to 59% fT>MIC against a wild-type E. coli strain nih.gov.
Dose-Effect Relationships and MIC Coverage
The dose-effect relationship for Ceftibuten dihydrate is characterized by how different oral doses translate into plasma concentrations and, consequently, the ability to achieve the defined PK/PD targets against varying MICs. Pharmacokinetic studies in healthy adults have demonstrated dose proportionality for Ceftibuten at doses up to 400 mg, with plasma concentrations increasing proportionally with dose nih.govresearchgate.netfda.govresearchgate.net.
Based on the PK/PD target of %fT>MIC for 60%-67% of the dosing interval, specific MIC values can be covered by particular dosing regimens:
A 400 mg twice-daily regimen is projected to adequately cover MICs up to 1 mg/L nih.govresearchgate.net.
An 800 mg twice-daily regimen is estimated to cover MICs up to 4 mg/L nih.govresearchgate.net.
These projections are supported by in vivo studies in murine models. For instance, human-simulated Ceftibuten monotherapy in a neutropenic murine thigh infection model showed a partial inhibitory effect, with bacterial burdens increasing by 2.51 ± 1.09 log10 CFU/thigh after 24 hours, compared to untreated controls venatorx.comnih.gov. This indicates that while monotherapy provides some effect, achieving optimal bacterial kill often necessitates achieving higher exposure targets or combination therapy.
PK/PD Modeling and Experimental Investigations
PK/PD modeling plays a crucial role in understanding and predicting the clinical efficacy of Ceftibuten. Studies have utilized various models to establish exposure-response relationships and identify optimal dosing strategies.
PK Parameters Relevant to PK/PD Modeling:
| Parameter | Value Range (Adults) | Notes | Source |
| Bioavailability (Oral) | 75% - 90% | Well absorbed after oral administration nih.govnih.gov. | nih.govnih.gov |
| Time to Peak Concentration (Tmax) | 2-3 hours | Time to reach maximum plasma concentration nih.govresearchgate.net. | nih.govresearchgate.net |
| Half-life (t1/2) | 2.0 - 3.5 hours | Relatively consistent across doses nih.govresearchgate.netresearchgate.net. | nih.govresearchgate.netresearchgate.net |
| Volume of Distribution (Vz/F) | 15.8 - 18.9 L (Adults) | Apparent volume of distribution nih.govresearchgate.net. | nih.govresearchgate.net |
| Clearance (CL/F) | 3.9 - 4.9 L/h (Adults) | Apparent plasma clearance nih.govresearchgate.net. | nih.govresearchgate.net |
| Protein Binding | 65% | Independent of plasma Ceftibuten concentration fda.gov. | fda.gov |
| Urinary Excretion (Unchanged) | 64.3% - 86.9% (over 48h) | Primarily eliminated renally nih.govresearchgate.netresearchgate.net. | nih.govresearchgate.netresearchgate.net |
Experimental Investigations of Dose-Effect:
In Vitro Time-Kill Studies: In vitro experiments have quantified the exposure requirements for Ceftibuten alone. Against a wild-type E. coli strain, Ceftibuten demonstrated stasis and 1-log10 CFU reductions at approximately 54% and 59% fT>MIC, respectively nih.gov. These findings establish a direct correlation between drug exposure duration above the MIC and the antibacterial effect.
In Vivo Murine Models: In neutropenic murine thigh infection models, human-simulated Ceftibuten monotherapy regimens showed a modest effect, with bacterial growth observed in treated animals, indicating that achieving optimal bacterial kill often requires higher exposures or combination therapy venatorx.comnih.gov. However, these studies are instrumental in validating PK/PD targets derived from in vitro data and predicting clinical outcomes.
The understanding of these dose-effect relationships and PK/PD targets allows for the development of rational dosing strategies, aiming to maximize antibacterial efficacy while minimizing the potential for resistance development.
Preclinical and Translational Research of Ceftibuten Dihydrate
Cellular Transport Pathway Investigations
Research into the cellular transport of Ceftibuten (B193870) dihydrate has primarily utilized human intestinal epithelial cell models, such as Caco-2 cells, to understand its absorption mechanisms. These investigations reveal a complex interplay of transport systems that facilitate its passage across cell membranes.
Uptake Mechanisms in Human Intestinal Epithelial Cells (e.g., Caco-2)
Studies employing Caco-2 cells have demonstrated that Ceftibuten dihydrate uptake is a multifaceted process involving multiple transport pathways toku-e.comnih.gov. The compound exhibits stereoselective and pH-dependent uptake, with maximal absorption observed at pH 5.5 nih.gov. This pH dependency is more pronounced for Ceftibuten compared to other cephalosporins like cefaclor (B193732) or cephalexin (B21000) nih.gov.
The uptake process is characterized by concentration-dependent saturation, indicating the involvement of specific carrier proteins nih.gov. At a donor concentration of 0.25 mM, approximately 60% of Ceftibuten transport across Caco-2 cells occurs via passive paracellular mechanisms, while the remaining 40% is attributed to active carrier-mediated transport researchgate.netnih.gov. The apical transport system for Ceftibuten appears to have a higher capacity but lower affinity for the compound compared to the basolateral transporters nih.gov.
Energy-Dependent Carrier and Facilitated Diffusion Systems
Investigations have identified that Ceftibuten dihydrate's uptake into Caco-2 cells involves both energy-dependent carrier-mediated processes and energy-independent facilitated diffusion toku-e.comnih.gov. Evidence for energy dependence includes the reduction in uptake upon the addition of energy poisons like 2,4-dinitrophenol (B41442) (DNP) or FCCP (a protonophore), as well as a decrease in uptake when the incubation temperature is lowered nih.gov. Furthermore, the observation of an overshoot in uptake within brush-border membrane vesicles in the presence of an H(+)-gradient strongly suggests an energy-dependent, specifically H(+)-gradient-dependent, transport mechanism nih.gov.
The involvement of carrier-mediated transport is further supported by the inhibitory effects of specific substrates. Glycyl proline, a known substrate for the dipeptide transport system (PEPT1), significantly inhibits Ceftibuten uptake, suggesting that Ceftibuten is transported by carrier systems designed for dipeptides nih.govnih.govnih.govdrugbank.com. Additionally, benzoic acid, a substrate for monocarboxylic acid (MCT) transporters, also inhibits Ceftibuten uptake, while adipic acid specifically inhibits apical uptake nih.govnih.gov. The synergistic inhibition observed when adding these compounds in the presence of DNP points towards a facilitated diffusion process nih.gov. A proton gradient has a more substantial impact on the apical transporter than on the basolateral transporter, indicating distinct transport characteristics between the two cellular poles nih.gov.
Table 1: Summary of Ceftibuten Dihydrate Uptake Mechanisms in Caco-2 Cells
| Feature | Observation | Reference(s) |
| Overall Transport | Multiple transport pathways involved. | toku-e.comnih.gov |
| Apical Uptake | Mediated by an energy-dependent carrier and energy-independent facilitated diffusion. Higher capacity, lower affinity compared to basolateral. | toku-e.comnih.gov |
| Basolateral Transport | System differs from apical; lower capacity, higher affinity. | nih.gov |
| Energy Dependence | Yes, particularly H(+)-gradient dependent. Reduced by DNP, FCCP, and lower temperature. | nih.gov |
| pH Dependence | Yes, maximal uptake at pH 5.5. More marked than cefaclor or cephalexin. | nih.gov |
| Carrier Involvement | Suggestive of dipeptide transport system (PEPT1) involvement, indicated by inhibition with glycyl proline. Also shows interaction with monocarboxylic acid (MCT) transporters (inhibition by benzoic acid). | nih.govnih.govnih.govdrugbank.com |
| Transport Mode (0.25 mM) | Approximately 60% passive paracellular, 40% active carrier-mediated. | researchgate.netnih.gov |
| pH Gradient Effect | Greater effect on apical than basolateral transporters. | nih.gov |
| Inhibitor + DNP Effect | Greater decrease in uptake compared to DNP alone, indicating facilitated diffusion. | nih.gov |
Investigational Applications in Neuroscience Research
Research into the application of Ceftibuten dihydrate in neuroscience is an emerging area. Investigations have explored the use of various compounds for tracing neural pathways.
Clinical Research Findings of Ceftibuten Dihydrate Excluding Dosage
Efficacy in Specific Clinical Infections
Ceftibuten (B193870) has demonstrated efficacy in the treatment of several mild-to-moderate bacterial infections. fda.govaristopharma.com
Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)
Clinical trials have established ceftibuten as an effective treatment for Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB) caused by susceptible strains of Haemophilus influenzae (including β-lactamase-producing strains), Moraxella catarrhalis (including β-lactamase-producing strains), and Streptococcus pneumoniae (penicillin-susceptible strains only). fda.govantiinfectivemeds.comdrugs.com
Bacteriological Eradication Rates in Acute Bacterial Exacerbations of Chronic Bronchitis
| Pathogen | Ceftibuten Eradication Rate | Control Eradication Rate |
|---|---|---|
| Haemophilus influenzae | 73% (45/62) | 72% (26/36) |
| H. parainfluenzae | 100% (10/10) | 67% (4/6) |
| Moraxella catarrhalis | 72% (33/46) | 94% (32/34) |
Acute Bacterial Otitis Media
Ceftibuten is indicated for the treatment of acute bacterial otitis media caused by Haemophilus influenzae (including β-lactamase-producing strains), Moraxella catarrhalis (including β-lactamase-producing strains), and Streptococcus pyogenes. fda.govdrugs.com While clinical outcomes in treating acute otitis media were generally comparable to other antibiotics, the efficacy of ceftibuten against Streptococcus pneumoniae was found to be 23% lower than the control. fda.govncats.io
A multinational, multicenter controlled trial comparing ceftibuten with cefaclor (B193732) in children with acute otitis media found similar clinical success rates. At the post-treatment follow-up, 89% of patients treated with ceftibuten and 88% of those treated with cefaclor showed cure or improvement. nih.gov
An animal study using the chinchilla model for acute otitis media caused by β-lactamase-producing nontypeable Haemophilus influenzae demonstrated that ceftibuten was superior to ampicillin (B1664943) in sterilizing the middle ear. scite.ainih.gov The mean number of therapy days required for bacteriological cure was 2.57 for ceftibuten, compared to 7.95 for ampicillin. nih.gov
Pharyngitis and Tonsillitis
Ceftibuten has been shown to be effective in treating pharyngitis and tonsillitis caused by Streptococcus pyogenes. fda.govantiinfectivemeds.com While generally effective in eradicating S. pyogenes from the oropharynx, data on its efficacy in preventing subsequent rheumatic fever are not available. fda.govncats.io
A randomized, multicenter study in children with S. pyogenes pharyngitis or tonsillitis indicated that a 10-day course of ceftibuten was more effective than a 10-day course of penicillin V. antiinfectivemeds.com
Urinary Tract Infections (UTIs)
A prospective, randomized trial comparing ceftibuten with cefixime (B193813) for complicated UTIs found similar clinical efficacy rates (78.3% for ceftibuten vs. 77.3% for cefixime). researchgate.net A 2013–2014 study in Russia on community-acquired UTIs found that ceftibuten was active against 93.1% of all Enterobacteriaceae isolates and 95% of E. coli isolates. cmac-journal.ru
Comparative Clinical Efficacy Studies
The efficacy of ceftibuten dihydrate has been compared to other antibiotics in various clinical settings.
Ceftibuten Dihydrate vs. Co-Amoxiclav
Comparative studies have evaluated the efficacy of ceftibuten against co-amoxiclav in different infections.
Comparative Efficacy of Ceftibuten vs. Co-Amoxiclav
| Infection | Study Design | Ceftibuten Success Rate | Co-Amoxiclav Success Rate |
|---|---|---|---|
| Acute Bacterial Sinusitis (bacteriologically confirmed) | Multicentre, single-blind | 100% (25/25) nih.govcapes.gov.br | 100% (10/10) nih.govcapes.gov.br |
| Acute Bacterial Sinusitis (no pre-treatment pathogen isolation) | Multicentre, single-blind | 87% nih.govcapes.gov.br | 88% nih.govcapes.gov.br |
| Acute Exacerbations of Chronic Bronchitis | Multicentre, single-blind, parallel-group | 92.4% (clinical cure/improvement) nih.gov | 92.7% (clinical cure/improvement) nih.gov |
Ceftibuten Dihydrate vs. Penicillin V
Clinical investigations comparing Ceftibuten dihydrate with Penicillin V have primarily focused on the treatment of Group A beta-hemolytic streptococcal (GABHS) pharyngitis and tonsillitis. Multiple studies indicate that cephalosporins, including ceftibuten, demonstrate superior outcomes in both bacterial eradication and clinical cure rates when compared to traditional Penicillin V therapy. aap.org
In a large, randomized, multicenter study specifically comparing a 10-day course of oral ceftibuten with a 10-day course of oral penicillin V for GABHS pharyngitis or tonsillitis in children, ceftibuten proved more effective. antiinfectivemeds.com At the follow-up 5-7 days after therapy completion, the bacteriologic eradication rate was 91% for the ceftibuten group compared to 80% for the penicillin V group. antiinfectivemeds.com The clinical success rate (cure or improvement) was also higher for ceftibuten at 97%, versus 89% for penicillin V. antiinfectivemeds.comresearchgate.net
These findings suggest that while Penicillin V has long been the standard, ceftibuten offers a more effective alternative for eradicating the bacteria responsible for streptococcal pharyngitis. researchgate.netkarger.com
Table 1: Comparative Efficacy of Ceftibuten vs. Penicillin V in GABHS Pharyngitis
| Outcome | Ceftibuten | Penicillin V | Source |
|---|---|---|---|
| Bacteriological Eradication Rate | 91% | 80% | antiinfectivemeds.com |
| Clinical Success Rate (Cure/Improvement) | 97% | 89% | antiinfectivemeds.com |
Special Patient Populations in Clinical Trials
The clinical utility of Ceftibuten dihydrate has been evaluated in specific demographic groups, notably pediatric and geriatric patients, to establish its performance characteristics within these populations.
Pediatric Patient Studies
Ceftibuten dihydrate has been extensively studied in pediatric populations for a range of common childhood infections. In clinical trials, over 1,152 pediatric patients, the majority of whom were under 12 years of age, have been treated with ceftibuten. fda.govrxlist.comwikidoc.org These studies have established its efficacy in treating conditions such as acute otitis media and pharyngitis caused by susceptible organisms. nih.govasm.org
For instance, in the treatment of acute otitis media, ceftibuten has been shown to be an effective and well-tolerated option. nih.gov Its pharmacokinetic profile has been well-characterized in children from 6 months to 17 years of age, showing predictable absorption and distribution. asm.orgdroracle.ai Studies have also demonstrated that ceftibuten penetrates middle-ear fluid, achieving concentrations effective against common pathogens. wikidoc.org
Furthermore, research into more serious infections has shown positive outcomes. A randomized controlled study on acute pyelonephritis (a type of kidney infection) in children found that an initial treatment with intravenous ceftriaxone (B1232239) followed by a switch to oral ceftibuten was a safe and effective therapy. researchgate.net This "switch therapy" resulted in a shorter duration of hospitalization compared to a full course of intravenous treatment, with all patients in the ceftibuten group having sterilized urine cultures 14 days into the study. researchgate.net The incidence of subsequent renal scarring was comparable between the switch therapy group and the group that received only intravenous antibiotics. researchgate.net
Table 2: Pediatric Infections Studied with Ceftibuten Dihydrate
| Infection Type | Key Findings | Source |
|---|---|---|
| Acute Otitis Media | Effective and well-tolerated alternative to other antibiotic therapies. | nih.gov |
| Pharyngitis/Tonsillitis | More effective than Penicillin V in bacteriological and clinical cure rates. | antiinfectivemeds.com |
| Acute Pyelonephritis | Effective as an oral "switch therapy" after initial IV treatment, reducing hospitalization time. | researchgate.net |
| General Pediatric Use | Efficacy and safety have not been established in infants younger than 6 months of age. | rxlist.commayoclinic.orgdrugs.com |
Geriatric Patient Studies
In terms of clinical efficacy, one study specifically investigated the use of ceftibuten for treating bacterial exacerbations of chronic bronchitis in an elderly population. nih.gov The results from 105 evaluable patients were positive, with good clinical results reported in 96.1% of the cases treated. nih.gov This suggests ceftibuten is an effective option for this common infection in older adults. Appropriate studies to date have not shown any geriatric-specific problems that would limit the usefulness of ceftibuten in the elderly. mayoclinic.orgdrugs.com
Drug Interactions: Mechanistic and Pharmacokinetic Research
Impact of Gastric pH Modulators on Ceftibuten (B193870) Dihydrate Pharmacokinetics
The absorption of orally administered ceftibuten dihydrate can be influenced by the gastric environment, specifically its pH. Medications that alter gastric pH can therefore impact the bioavailability of ceftibuten dihydrate.
H2-Receptor Antagonists (e.g., Ranitidine)
H2-receptor antagonists, such as ranitidine (B14927), reduce gastric acid secretion, thereby increasing intragastric pH. Studies have indicated that H2-receptor antagonists can affect the pharmacokinetics of some orally administered cephalosporins. For ceftibuten dihydrate, the administration of ranitidine has been reported to increase its oral bioavailability pdr.nethres.cahres.ca. However, the clinical relevance of this specific interaction remains to be fully elucidated pdr.net. Research on cefpodoxime (B17579) proxetil, another oral cephalosporin (B10832234), demonstrated that increased gastric pH due to ranitidine led to a decrease in peak plasma concentrations (Cmax) and area under the curve (AUC) compared to fasting conditions nih.gov. While this study focused on cefpodoxime, it highlights the potential for gastric pH modulators to impact cephalosporin absorption.
Proton Pump Inhibitors (PPIs)
Proton pump inhibitors (PPIs) are potent suppressors of gastric acid secretion, leading to a significant increase in gastric pH. PPIs require an acidic environment for activation and exert their effect by irreversibly binding to the H+/K+-ATPase enzyme nih.gov. While specific studies detailing the interaction of PPIs with ceftibuten dihydrate are limited in the provided search results, the general mechanism suggests a potential for altered absorption. Studies on other drugs, like mycophenolate mofetil, have shown that PPI-induced increases in gastric pH can lead to decreased exposure and availability of the active metabolite drugbank.com. This implies that PPIs could potentially reduce the absorption of ceftibuten dihydrate by increasing gastric pH, although direct evidence is not explicitly detailed for ceftibuten in the provided snippets.
Buffered Formulations (e.g., Didanosine)
Buffered formulations, such as those used with didanosine (B1670492), are designed to increase gastric pH to improve the stability and absorption of acid-labile drugs. Didanosine itself is known to be unstable in acidic environments and is often co-administered with antacids drugbank.comiarc.fr. While direct interaction data between ceftibuten dihydrate and buffered didanosine formulations are not explicitly detailed, the principle of increased gastric pH affecting drug absorption remains relevant. Studies have shown that antacids containing aluminum or magnesium can reduce the absorption of ceftibuten dihydrate, necessitating a separation of administration times patsnap.com.
Interactions Affecting Renal Excretion (e.g., Probenecid)
Ceftibuten dihydrate is primarily eliminated by the kidneys researchgate.netnih.govnih.govresearchgate.net. Drugs that interfere with renal tubular secretion can therefore influence ceftibuten dihydrate's pharmacokinetic profile. Probenecid is a known inhibitor of renal tubular secretion for organic anions, including many cephalosporins medscape.comdrugbank.com. Probenecid inhibits the renal excretion of ceftibuten dihydrate, potentially leading to increased blood levels and prolonged action of the antibiotic patsnap.commims.com. This interaction is attributed to competition for renal tubular clearance medscape.commedscape.com. While sometimes utilized therapeutically to enhance antibiotic levels, this interaction necessitates careful monitoring by a healthcare provider patsnap.com.
Interactions with Other Antimicrobials (e.g., Aminoglycosides)
Ceftibuten dihydrate, like other cephalosporins, may interact with aminoglycoside antibiotics. Cephalosporins, particularly third-generation agents, can enhance the nephrotoxic effects of aminoglycosides mims.commedscape.comdoctorabad.com. This interaction is considered to be of significant concern and warrants close monitoring mims.commedscape.com. The mechanism is thought to involve a synergistic nephrotoxic effect, where the combination of these drug classes increases the risk of kidney damage mims.commedscape.comdoctorabad.com.
Impact on Other Drug Classes
Ceftibuten dihydrate can also interact with other drug classes, affecting their pharmacokinetics or efficacy.
Anticoagulants (e.g., Warfarin): Ceftibuten dihydrate has been reported to increase the effects of warfarin, potentially increasing the risk of bleeding patsnap.com. This interaction requires caution and monitoring patsnap.com.
Immune Checkpoint Inhibitors: Ceftibuten has been noted to decrease the effects of certain immune checkpoint inhibitors through unspecified interaction mechanisms, suggesting a need for caution and monitoring during co-administration medscape.com.
Zinc Salts: Zinc salts can decrease the level or effect of ceftibuten dihydrate by binding to it in the gastrointestinal tract, potentially reducing its absorption mims.com. Administration should be separated by at least three hours mims.com.
Other Drugs Affecting Renal Clearance: Ceftibuten dihydrate can compete with other acidic (anionic) drugs for renal tubular clearance, potentially increasing their levels or effects. This includes drugs like fenoprofen, flurbiprofen, indomethacin, ketoprofen, and mycophenolate medscape.com. Conversely, some drugs may decrease ceftibuten dihydrate's renal excretion, leading to higher serum levels drugbank.com.
Anticoagulants (e.g., Warfarin)
Mechanism: While some older cephalosporins have been associated with effects on hemostasis, third-generation cephalosporins like ceftibuten are not typically implicated in significant direct interactions with anticoagulants such as warfarin. Warfarin's metabolism is largely dependent on cytochrome P450 (CYP) enzymes, and ceftibuten is not known to be a potent inhibitor or inducer of these enzymes. Theoretically, antibiotics can affect the gut microbiome, which plays a role in Vitamin K synthesis; however, this is a less direct mechanism and not specifically established for ceftibuten in relation to warfarin.
Pharmacokinetic Research: Limited specific pharmacokinetic studies have directly investigated the interaction between ceftibuten dihydrate and warfarin. Based on ceftibuten's metabolic profile, which involves minimal CYP enzyme activity, significant pharmacokinetic interactions affecting warfarin's absorption, distribution, metabolism, or excretion are not anticipated. One source notes that cephalosporins, in general, may rarely cause prolonged prothrombin time by reducing prothrombin activity in stabilized patients, suggesting a need for monitoring INR when used with oral anticoagulants scribd.com. However, this is presented as a rare occurrence.
Immune Checkpoint Inhibitors
Mechanism: The interaction between antibiotics and immune checkpoint inhibitors (ICIs) is an area of growing interest, largely attributed to the impact of antibiotics on the gut microbiome. Alterations in gut microbiota composition can influence the efficacy and toxicity of ICIs. While direct molecular interactions between ceftibuten and ICI targets (e.g., PD-1, PD-L1) are not expected, changes in the immune microenvironment mediated by microbiome shifts due to ceftibuten could theoretically impact ICI response. However, specific research detailing ceftibuten's effect on the gut microbiome in the context of ICI therapy is not widely reported.
Pharmacokinetic Research: There is no current evidence to suggest that ceftibuten dihydrate directly alters the pharmacokinetics of immune checkpoint inhibitors. The primary concern, if any, would be indirect effects mediated through microbiome modulation.
Hormonal Contraceptives
Mechanism: The potential for antibiotics to reduce the efficacy of hormonal contraceptives is often linked to their impact on the gut flora, which can affect the enterohepatic circulation of estrogen. Disruption of specific gut bacteria involved in estrogen metabolism could, in theory, lead to lower systemic estrogen levels. However, specific data on ceftibuten's effect on the gut microbiome's role in estrogen enterohepatic circulation is scarce. A review of oral antibiotics indicated that many common antibiotics, such as ampicillin (B1664943), ciprofloxacin, and tetracycline, did not significantly alter plasma concentrations of contraceptive estrogens and progestins in retrospective studies pdr.net. Nevertheless, it is prudent to recommend alternative or additional contraception during antibiotic use, especially for shorter durations, due to the potential for unforeseen interactions and the serious consequence of unintended pregnancy pdr.net.
Pharmacokinetic Research: Specific pharmacokinetic studies demonstrating that ceftibuten dihydrate alters the absorption, metabolism, or excretion of the active components in hormonal contraceptives (e.g., ethinylestradiol, progestins) are not readily available in the literature.
Drugs Requiring Bacterial Flora for Activation
Mechanism: Certain prodrugs are designed to be activated by bacterial enzymes within the gastrointestinal tract. Antibiotics that significantly disrupt the gut microbiome could potentially interfere with the activation of these prodrugs, thereby reducing their therapeutic efficacy. The specific bacterial species responsible for activating various prodrugs are diverse, and the impact of ceftibuten on these particular microbial populations is not well-characterized.
Pharmacokinetic Research: Research in this domain would typically involve assessing whether co-administration of ceftibuten leads to diminished plasma concentrations of the active metabolite of a prodrug. While broad-spectrum antibiotics can potentially cause such interactions, specific pharmacokinetic data for ceftibuten with various prodrugs requiring bacterial activation are limited.
Future Directions and Emerging Research Areas
Development of Novel Beta-Lactamase Inhibitor Combinations
A primary strategy to combat resistance is pairing ceftibuten (B193870) with beta-lactamase inhibitors. These inhibitors protect ceftibuten from degradation by bacterial enzymes, restoring its activity against otherwise resistant strains. Several such combinations are under active investigation. nih.govqpexbio.com
Ceftibuten-Avibactam : This combination is in early clinical development as an oral treatment for complicated urinary tract infections (cUTIs), including acute pyelonephritis. ihma.comnih.govasm.orgnih.gov Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, restores ceftibuten's activity against bacteria producing Class A (like KPC and ESBLs), Class C (AmpC), and some Class D (OXA-48-like) enzymes. ihma.comihma.com Studies show that adding avibactam can make ceftibuten over 128 times more effective against resistant Enterobacterales. ihma.com The combination has demonstrated potent in vitro activity, inhibiting a high percentage of ESBL-positive, KPC-positive, and AmpC-positive isolates. nih.govasm.org
Ceftibuten-Ledaborbactam : Ledaborbactam (B3324388) (formerly VNRX-5236) is a novel, orally bioavailable, cyclic boronate β-lactamase inhibitor. researchgate.netnih.gov It is being developed in combination with ceftibuten as a potential oral therapy for cUTIs caused by multidrug-resistant Enterobacterales that produce serine β-lactamases. nih.gov Ledaborbactam restores ceftibuten's effectiveness against a wide range of resistant bacteria, reducing the minimum inhibitory concentration (MIC) by 64- to 128-fold against many resistant subsets. venatorx.com The combination has shown potent activity against ESBL-producing isolates and is being evaluated as a treatment option for infections caused by resistant Enterobacterales. venatorx.comnih.gov
Ceftibuten-Clavulanate : A combination of ceftibuten with clavulanate, a well-established β-lactamase inhibitor, is also in development for treating UTIs, particularly those caused by extended-spectrum-β-lactamase (ESBL)-producing Enterobacteriaceae. nih.govasm.orgresearchgate.netgoogle.com
Ceftibuten-Xeruborbactam : The investigational combination S-743229 pairs ceftibuten with xeruborbactam (B10854609), a beta-lactamase inhibitor delivered as an oral prodrug. qpexbio.com This combination is being studied for use in settings where intravenous therapy is not feasible, targeting infections in both outpatient and inpatient environments. qpexbio.com
The following table summarizes the enhanced activity of ceftibuten when combined with various β-lactamase inhibitors against different resistant bacterial isolates.
| Combination | Target Pathogen Group | Key Findings |
| Ceftibuten-Avibactam | β-Lactamase-Positive Enterobacterales | Avibactam restored ceftibuten activity by ≥16 to ≥256-fold; MIC90 of 0.12 µg/mL for ESBL-producing isolates and 0.5 µg/mL for KPC-producing isolates. nih.govasm.orgnih.gov |
| Ceftibuten-Ledaborbactam | Multidrug-Resistant Enterobacterales | Ledaborbactam lowered the ceftibuten MIC90 by 128-fold overall; inhibited 98.8% of Enterobacterales at ≤1/4 µg/mL. venatorx.com |
| Ceftibuten-Clavulanate | ESBL-producing E. coli & K. pneumoniae | A fixed ceftibuten exposure combined with clavulanate resulted in significant bacterial reduction in an in vitro chemostat model. nih.gov |
Addressing Emerging Resistance Mechanisms
While β-lactamase production is a major resistance mechanism, other bacterial strategies to evade antibiotics are emerging. patsnap.com Future research must focus on understanding and overcoming these new threats. Resistance to ceftibuten-inhibitor combinations can arise from several factors.
One significant challenge is the emergence of metallo-β-lactamases (MBLs), such as NDM-11, which are not inhibited by current serine-β-lactamase inhibitors like avibactam and ledaborbactam. venatorx.com Isolates carrying MBL genes often show high-level resistance to these new combinations. ihma.com
Other identified mechanisms include:
Alterations in Penicillin-Binding Proteins (PBPs) : Changes to PBP3, the primary target of ceftibuten, can reduce binding affinity and decrease the antibiotic's effectiveness. venatorx.com
AmpC Hyperproduction : Overexpression of the bacterial AmpC β-lactamase enzyme, especially when combined with other factors, can contribute to resistance. asm.orgnih.govresearchgate.net
Porin Alterations : Changes in the bacterial outer membrane proteins (porins) can restrict the entry of the antibiotic into the cell, working in conjunction with enzyme production to increase resistance levels. venatorx.com
Future studies are needed to fully characterize these mechanisms, such as the interplay between AmpC hyperproduction and modifications to PBP3, to guide the development of the next generation of antibiotics and inhibitors. asm.orgnih.gov
Computational Modeling and Simulation in Ceftibuten Dihydrate Research
Computational modeling and in silico simulations are becoming indispensable tools in drug development, and ceftibuten research is no exception. These methods accelerate the discovery and optimization process in several ways.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is crucial for new ceftibuten-inhibitor combinations. For instance, sigmoidal Emax models have been used to analyze ceftibuten's activity against Enterobacterales, determining the specific "free time above MIC" (fT > MIC) needed to achieve bacterial stasis or reduction. mdpi.com Such models help define PK/PD targets that can guide dosage selection to optimize clinical efficacy. mdpi.com
In silico screening has also been employed to explore new uses for existing drugs. In one such study, ceftibuten dihydrate was included in a library of compounds screened for potential activity against the main protease of SARS-CoV-2, highlighting its potential consideration in drug repurposing efforts. acs.org Furthermore, computational programs are essential for crystallographic studies that determine the precise three-dimensional structure of ceftibuten in its anhydrous and hydrated forms, which is fundamental for understanding its chemical properties and interactions. researchgate.net
Exploration of Novel Delivery Systems
Improving how ceftibuten dihydrate is delivered to the site of infection is another key research area. The compound's low solubility in aqueous solutions and its hygroscopic nature can present formulation challenges. google.com
One promising approach is the use of nanotechnology. Researchers have explored nanoparticle systems for drug delivery, which can improve solubility and selectively accumulate in diseased tissues. acs.org Specifically, gold nanoparticles (AuNPs) have been investigated to create a nano-formulation of ceftibuten. researchgate.net In one study, a one-pot synthesis method used ceftibuten itself as both a reducing and capping agent to create ceftibuten-loaded gold nanoparticles (CFB-AuNPs), demonstrating a novel approach to drug formulation. researchgate.net
Research has also shown that ceftibuten is transported into cells via the small peptide transport system, which could be exploited for targeted delivery. medchemexpress.com Understanding and leveraging these natural transport pathways could lead to more efficient drug uptake.
Potential for Repurposing or New Therapeutic Applications Beyond Antimicrobial Use
Emerging research suggests that cephalosporins may have therapeutic effects beyond killing bacteria, opening the door for drug repurposing. Studies on the cephalosporin (B10832234) class have indicated potential anti-inflammatory properties, including the ability to inhibit pro-inflammatory cytokines. ontosight.ai This suggests a possible new role for compounds like ceftibuten in treating inflammatory conditions.
Additionally, interactions with other drug classes are being explored. For example, one study found that the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) could alter the pharmacokinetics of certain cephalosporins, increasing their concentration in infected tissues and enhancing their antibacterial effect. nih.gov This points to potential synergistic uses where a non-antibiotic could boost the efficacy of an antibiotic. The broad concept of drug repositioning is gaining traction as a cost-effective strategy to combat infectious diseases and other conditions, and ceftibuten could be a candidate for such investigations. mdpi.com
Q & A
Q. What is the molecular mechanism of action of ceftibuten dihydrate against bacterial pathogens?
Ceftibuten dihydrate, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking. This disrupts cell wall integrity, leading to osmotic lysis. Researchers should validate this mechanism using in vitro assays such as PBP-binding affinity studies (e.g., radiolabeled penicillin competition assays) and transmission electron microscopy to visualize cell wall damage .
Q. How can researchers design experiments to assess ceftibuten’s minimum inhibitory concentration (MIC) against resistant strains?
Use standardized broth microdilution or agar dilution methods (CLSI/EUCAST guidelines). Include control strains (e.g., E. coli ATCC 25922) and test against β-lactamase-producing isolates. For extended-spectrum β-lactamase (ESBL)-producing strains, combine ceftibuten with β-lactamase inhibitors (e.g., clavulanic acid) to confirm resistance mechanisms .
Q. What are the critical physicochemical properties to consider when formulating ceftibuten dihydrate for stability studies?
Key properties include solubility (water-dependent bioavailability), hygroscopicity (due to dihydrate structure), and thermal stability. Store lyophilized powder at -25°C to -15°C for long-term stability. Use HPLC with UV detection (λ = 254 nm) to monitor degradation products under stress conditions (e.g., pH 2–9, 40°C) .
Advanced Research Questions
Q. How can contradictory data on ceftibuten’s efficacy against Gram-positive pathogens be resolved?
Discrepancies may arise from variations in inoculum size, culture media, or strain-specific PBP expression. Design comparative studies using isogenic mutants (e.g., S. aureus with altered PBP2a expression) and standardized protocols. Incorporate transcriptomic analysis (RNA-seq) to correlate PBP expression levels with MIC values .
Q. What methodological approaches optimize ceftibuten dihydrate formulations for enhanced bioavailability in animal models?
Use pharmacokinetic (PK) modeling to assess absorption kinetics. For oral dosing in rodents, prepare suspensions with 5% DMSO + 30% PEG300 + 5% Tween 80. Monitor plasma concentrations via LC-MS/MS at intervals (e.g., 0.5, 2, 6 hr post-dose). Compare area under the curve (AUC) between formulations to identify excipient effects .
Q. How can researchers address gaps in toxicological data for ceftibuten dihydrate in long-term exposure studies?
Conduct in vitro genotoxicity assays (Ames test, micronucleus assay) and in vivo chronic toxicity studies in rodents (90-day dosing at 100–500 mg/kg). Monitor renal/hepatic biomarkers (creatinine, ALT) and histopathology. Note that carcinogenicity data are limited; cross-reference IARC/ACGIH classifications for components with ≥0.1% carcinogenic risk .
Q. What strategies validate ceftibuten’s interaction with non-classical bacterial targets (e.g., efflux pumps)?
Use efflux pump knockout mutants (e.g., P. aeruginosa ΔmexAB-oprM) to compare MIC shifts. Perform ethidium bromide accumulation assays with/without ceftibuten. For quantitative analysis, employ real-time PCR to measure efflux pump gene expression (e.g., acrAB-tolC) post-exposure .
Methodological Considerations
Q. How should researchers document experimental protocols for reproducibility in ceftibuten studies?
Adhere to the Beilstein Journal’s guidelines:
- Detail synthesis/purification steps (e.g., column chromatography conditions).
- Report MIC values with exact inoculum densities (CFU/mL).
- Archive raw data (e.g., chromatograms, plate images) in supplementary materials with hyperlinked references .
Q. What statistical methods are appropriate for analyzing dose-response relationships in ceftibuten efficacy studies?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50 values. For survival assays (e.g., Galleria mellonella infection models), apply Kaplan-Meier analysis with log-rank tests. Report 95% confidence intervals and adjust for multiple comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
